molecular formula C22H21Cl2N3O4 B11185732 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11185732
M. Wt: 462.3 g/mol
InChI Key: AJHCLYUZELMACO-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of benzodioxole, piperazine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled with a pyrrolidine derivative under specific reaction conditions. Common reagents used in these reactions include anhydrous potassium carbonate and various solvents such as xylene and chloroform .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21Cl2N3O4

Molecular Weight

462.3 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H21Cl2N3O4/c23-15-2-1-3-16(21(15)24)27-20(28)11-17(22(27)29)26-8-6-25(7-9-26)12-14-4-5-18-19(10-14)31-13-30-18/h1-5,10,17H,6-9,11-13H2

InChI Key

AJHCLYUZELMACO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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